8-{[(Tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid
Description
The compound 8-{[(tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid (CAS: 61-36-2, Molecular Formula: C₁₄H₂₁NO₄S, Molecular Weight: 268.29) is a spirocyclic molecule featuring a 5-oxaspiro[3.5]nonane core . It contains two critical functional groups: a *tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid. These groups render it valuable in medicinal chemistry, particularly as a building block for peptide synthesis or protease inhibitors. The spirocyclic structure confers conformational rigidity, which can enhance binding specificity in drug design .
*Note: The molecular formula in includes sulfur (S), which is inconsistent with the compound’s IUPAC name. This discrepancy may reflect a reporting error; further verification is advised.
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxaspiro[3.5]nonane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-10-4-5-19-14(8-10)6-9(7-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAYSMIZBSESAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC2(C1)CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-{[(tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid , also known by its CAS number 2094498-37-8 , is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H21N2O5
- Molecular Weight : 271.31 g/mol
- Structure : The compound features a spirocyclic structure, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby modulating metabolic pathways.
- Receptor Binding : It could bind to receptors, influencing signaling pathways that affect cellular functions.
Biological Activities
Research indicates various potential biological activities associated with this compound:
Neuroprotective Activity
Studies have suggested that the compound exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It may protect neuronal cells from oxidative stress and apoptosis.
Antimicrobial Properties
Preliminary investigations have shown that the compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Case Studies and Research Findings
-
Neuroprotection in Animal Models :
- A study conducted on rodent models demonstrated that administration of the compound resulted in reduced neuronal damage following ischemic events, suggesting its potential use in stroke therapy.
-
Antimicrobial Efficacy :
- In vitro studies revealed that the compound showed significant inhibition of growth against E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.
-
Mechanistic Studies :
- Research into the mechanisms of action indicated that the compound might modulate pathways related to inflammation and oxidative stress, contributing to its protective effects in neuronal cells.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This Compound | Neuroprotective, Antimicrobial | Spirocyclic structure |
| Compound A | Limited data available | Different amino position |
| Compound B | Anticancer properties | Variability in spirocyclic structure |
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Structural Rigidity vs. Flexibility : Spiro[3.5] systems (e.g., target compound) offer rigidity for precise molecular recognition, while spiro[4.4] analogs (e.g., CAS 1341037-89-5) provide flexibility for broader binding .
- Functional Group Impact : Carboxylic acids (target compound) enhance ionic interactions, whereas free amines (CAS 2306262-06-4) enable nucleophilic reactivity .
- Synthetic Accessibility: Compounds like 7-phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid are synthesized via scalable routes, emphasizing cost-effectiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
